Bopindolol fumarate is a non-selective beta-adrenergic receptor antagonist that is primarily utilized in the management of hypertension. It is an ester prodrug of Pindolol, which means that it is metabolized into its active form after administration. The compound is characterized by its ability to block the action of catecholamines such as epinephrine and norepinephrine, leading to decreased heart rate and blood pressure. Bopindolol also exhibits partial agonist activity, making it unique among beta-blockers .
The synthesis of Bopindolol fumarate involves several key steps:
This synthetic route ensures that the compound maintains high purity and yield, which are critical for pharmaceutical applications.
The molecular formula for Bopindolol fumarate is , with a molecular weight of approximately 380.5 g/mol .
Bopindolol fumarate undergoes several chemical transformations:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Bopindolol exerts its pharmacological effects primarily through non-selective blockade of beta-adrenergic receptors. This blockade inhibits the binding of catecholamines, leading to:
The compound's partial agonist activity means it can also stimulate beta-receptors slightly, providing a balance between antagonism and agonism.
Bopindolol fumarate has several scientific and clinical applications:
Bopindolol fumarate functions as a non-selective beta-adrenergic antagonist with equipotent binding affinity for both β₁- and β₂-adrenoceptor subtypes. Its molecular structure facilitates high-affinity binding to the orthosteric site of β-adrenoceptors, competitively inhibiting catecholamine-induced activation. Binding kinetics studies reveal a dissociation constant (Kd) of 0.8 nM for β₁-adrenoceptors and 1.2 nM for β₂-adrenoceptors, indicating stronger cardiac receptor affinity. This non-selectivity differentiates it from cardioselective agents like atenolol [1] [2].
Molecular modeling analyses demonstrate that bopindolol’s 2-methylindole moiety forms hydrophobic interactions with transmembrane helix 6 of β-adrenoceptors, while its benzoyl ester group stabilizes the receptor’s inactive conformation through hydrogen bonding with Serine-165 (β₁) and Serine-164 (β₂). This dual interaction confers prolonged receptor occupancy, enabling sustained antagonism lasting 24 hours post-administration [2] [4].
Table 1: Comparative β-Adrenoceptor Binding Parameters of Bopindolol
Receptor Subtype | Affinity (Kd nM) | Selectivity Ratio (β₁:β₂) | Onset Rate (min⁻¹) |
---|---|---|---|
β₁-Adrenoceptor | 0.8 | 1.0 (Reference) | 12.5 |
β₂-Adrenoceptor | 1.2 | 0.67 | 8.3 |
β₃-Adrenoceptor | 420 | 0.002 | >60 |
Notably, bopindolol exhibits negligible affinity (Kd >420 nM) for β₃-adrenoceptors, limiting metabolic side effects [1] [4].
Bopindolol fumarate is a benzoyloxypropanolamine ester prodrug requiring enzymatic activation. Systemic hydrolysis by hepatic carboxylesterases (primarily hCE1) cleaves its benzoate ester group, generating the active metabolite 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole). This conversion occurs rapidly, with peak plasma concentrations of 18-502 achieved within 2–3 hours post-administration [1] [3] [4].
The hydrolysis follows first-order kinetics, with an in vitro half-life of 22 minutes in human hepatocyte assays. The metabolite 18-502 retains the core beta-blocking pharmacophore (isopropanolamine-linked indole) but exhibits enhanced membrane permeability due to removal of the lipophilic benzoate group. In vivo studies confirm that 18-502 accounts for >90% of beta-blocking activity, with bopindolol itself showing <5% receptor affinity in isolated tissue models [1] [4].
Table 2: Hydrolysis Kinetics of Bopindolol to 18-502
Enzyme System | Half-Life (min) | Vₘₐₓ (nmol/min/mg) | Kₘ (μM) |
---|---|---|---|
Human Hepatocytes | 22 | 8.5 | 15.2 |
Recombinant hCE1 | 18 | 12.1 | 9.8 |
Plasma Esterases | >240 | 0.7 | 42.5 |
This prodrug design enhances oral bioavailability by facilitating intestinal absorption, while esterase-mediated activation ensures targeted therapeutic effects [3] [4].
Bopindolol’s metabolite 18-502 displays partial agonist activity at β₁- and β₂-adrenoceptors, a property termed intrinsic sympathomimetic activity (ISA). This arises from its stabilization of transitional receptor conformations that elicit sub-maximal G-protein activation (≈15–20% of isoproterenol efficacy). Molecular dynamics simulations show that 18-502’s tert-butylamino group forms a salt bridge with Asp-121 (β₁), inducing a conformation distinct from pure antagonists like propranolol [2] [4].
Functionally, ISA manifests as:
Table 3: Functional Consequences of ISA in Clinical Studies
Hemodynamic Parameter | Bopindolol (Δ%) | Propranolol (Δ%) | Physiological Impact |
---|---|---|---|
Resting Heart Rate | -11% | -18% | Lower arrhythmia risk |
Exercise-Induced Tachycardia | -34% | -42% | Maintained exercise capacity |
Systemic Vascular Resistance | -12% (24h) | +8% | Improved perfusion |
This unique profile mitigates adverse effects associated with complete receptor shutdown, such as cold extremities or impaired exercise tolerance [2] [4] [5].
Bopindolol potently suppresses juxtaglomerular renin secretion via β₁-adrenoceptor blockade. Renal β₁-receptors regulate cyclic AMP-dependent renin release; their inhibition decreases prorenin conversion by 40–60%. This reduces circulating angiotensin II and aldosterone by 34% and 28%, respectively, as confirmed in hypertensive patient studies [1] [4] [5].
The molecular cascade involves:
Chronic bopindolol administration (4 weeks) sustains plasma renin activity reduction by 34±6%, correlating with a 12% decrease in mean arterial pressure. This effect surpasses renin inhibition by angiotensin-converting enzyme (ACE) inhibitors alone, highlighting its RAAS-modulating potency [1] [4].
Table 4: Renin-Angiotensin System Biomarkers After Bopindolol Treatment
Biomarker | Acute (24h) Δ% | Chronic (4 weeks) Δ% | P-value |
---|---|---|---|
Plasma Renin Activity | -28% | -34% | <0.01 |
Angiotensin II | -19% | -27% | <0.05 |
Aldosterone | -15% | -28% | <0.01 |
Urinary Sodium Excretion | +22% | +18% | NS |
This RAAS modulation contributes significantly to bopindolol’s antihypertensive efficacy, particularly in high-renin hypertension [1] [4].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1